

"storage conditions to prevent dicreatine citrate degradation"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

[Get Quote](#)

Technical Support Center: Dicreatine Citrate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of **dicreatine citrate**.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for **dicreatine citrate**?

A1: The primary degradation of **dicreatine citrate** occurs in aqueous solutions. In water, it dissociates into creatine and citric acid.^{[1][2][3][4]} The released creatine can then undergo intramolecular cyclization to form its primary degradation product, creatinine.^{[4][5][6]} This conversion is accelerated by acidic conditions (lower pH) and higher temperatures.^{[5][7]}

Q2: How stable is **dicreatine citrate** in its solid (powder) form?

A2: **Dicreatine citrate** is highly stable in its solid state. Studies have shown that even when exposed to high relative humidity (up to 100% RH) at room temperature, there is no significant conversion of **dicreatine citrate** to creatine or creatinine.^[1] However, it is still recommended to store it in a cool, dry place to prevent clumping and ensure long-term integrity.^{[8][9]}

Q3: What are the ideal storage conditions for solid **dicreatine citrate**?

A3: To ensure maximum shelf-life and prevent any physical changes, solid **dicreatine citrate** should be stored in a cool, dry, and dark place.[8][9][10] An airtight container is crucial to protect the powder from atmospheric moisture.[8][9]

Q4: What happens when **dicreatine citrate** is dissolved in water for an experiment?

A4: When dissolved in water, **dicreatine citrate** dissociates into creatine and citric acid.[1][2][3][4] This results in a more acidic solution, which can accelerate the conversion of creatine to creatinine over time.[5][7] For this reason, it is recommended to use solutions of **dicreatine citrate** as freshly prepared as possible.

Q5: How does temperature affect the stability of a **dicreatine citrate** solution?

A5: Higher temperatures significantly accelerate the degradation of creatine to creatinine in solution.[5][7] Conversely, storing solutions at refrigerated temperatures (e.g., 4°C) can slow down this degradation process.[2][3][4] However, at refrigerated temperatures, if the concentration of dissociated creatine exceeds its solubility limit, it may crystallize out of solution as creatine monohydrate.[1][2][3][4]

Q6: Can I prepare a stock solution of **dicreatine citrate** and store it?

A6: It is not recommended to store stock solutions of **dicreatine citrate** for extended periods, especially at room temperature, due to the degradation of creatine to creatinine.[2][3][4] If a solution must be stored, it should be kept at a low temperature (refrigerated) and used as soon as possible.[2][3][4] Be mindful of potential crystallization at lower temperatures if the solution is concentrated.[1][2][3][4]

Troubleshooting Guides

Issue	Potential Cause	Recommended Solution
Unexpectedly low creatine concentration in an experiment.	1. Degradation of creatine to creatinine in solution. 2. The solution was prepared in advance and stored improperly (e.g., at room temperature or for too long).	1. Prepare dicreatine citrate solutions fresh before each experiment. 2. If storage is unavoidable, keep the solution at 4°C for a short period. 3. Analyze the creatinine levels in your solution to quantify the extent of degradation.
Crystals forming in a refrigerated dicreatine citrate solution.	The concentration of dissociated creatine in the solution has exceeded its solubility limit at the refrigerated temperature, leading to the crystallization of creatine monohydrate. [1] [2] [3] [4]	1. Prepare a less concentrated solution if it needs to be refrigerated. 2. If a higher concentration is necessary, use the solution immediately after preparation and do not store it at low temperatures.
Clumping of solid dicreatine citrate powder.	Exposure of the solid powder to moisture or high humidity. [8] [11]	1. Ensure the container is always tightly sealed after use. 2. Store the container in a desiccator or a controlled low-humidity environment. 3. Before use, you can gently break up clumps with a clean, dry spatula.
Variability in experimental results.	Inconsistent age or storage conditions of prepared dicreatine citrate solutions.	1. Standardize the preparation of your dicreatine citrate solutions, ensuring they are made fresh for each experiment under identical conditions. 2. Document the time between solution preparation and experimental use.

Data Presentation

Table 1: Stability of **Dicreatine Citrate** in Aqueous Solution at Various Temperatures

Temperature	Time	Degradation	Key Observation	Reference
Room Temperature (25°C)	45 days	~90% degradation	Significant degradation of creatine.	[1][2][3][4][7]
Refrigerated (4°C)	45 days	~80% degradation	Degradation is slowed but still significant. Crystallization of creatine monohydrate may occur.	[1][2][3][4][7]
Elevated (40°C)	28 days	770 ppm creatinine formed (from tricreatine citrate)	Accelerated degradation.	[5]

Table 2: Recommended Storage Conditions for Solid **Dicreatine Citrate**

Parameter	Recommendation	Rationale
Temperature	Cool (Room temperature or below)	To minimize any potential long-term degradation and physical changes. [8] [9]
Humidity	Dry (Low relative humidity)	To prevent moisture absorption and clumping. [8] [9]
Light	Dark (In an opaque container)	To protect from potential light-induced degradation. [9]
Container	Airtight	To prevent exposure to atmospheric moisture and oxygen. [8] [9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of Creatine and Creatinine

This protocol is adapted from established methods for the analysis of creatine and its degradation product, creatinine.

1. Objective: To determine the concentration of creatine and creatinine in a sample to assess the stability of **dicreatine citrate**.

2. Materials:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
- Mobile phase: 0.045 M ammonium sulfate in water
- Creatine and creatinine analytical standards
- 4-(2-Aminoethyl)benzene sulfonamide (as an internal standard, IS)

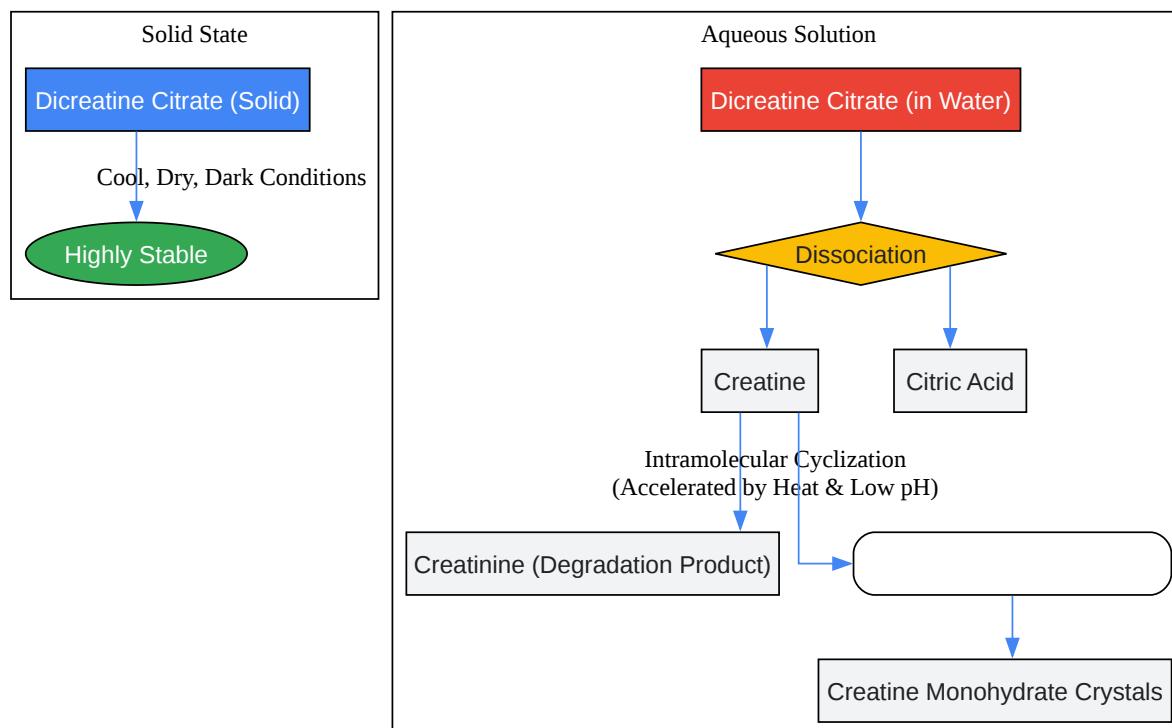
- Volumetric flasks, pipettes, and syringes
- 0.45 μm syringe filters

3. Standard Preparation:

- Prepare stock solutions of creatine, creatinine, and the internal standard in deionized water.
- Create a series of calibration standards by diluting the stock solutions to cover a concentration range of 1-100 $\mu\text{g/mL}$ for creatine and 2-100 $\mu\text{g/mL}$ for creatinine.

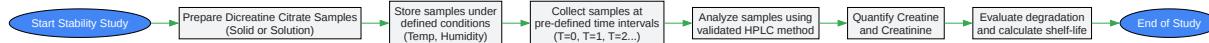
4. Sample Preparation:

- Accurately weigh a sample of **dicreatine citrate** and dissolve it in a known volume of deionized water.
- If the sample is a pre-made solution, dilute it to fall within the calibration range.
- Add the internal standard to all samples and standards.
- Filter the samples through a 0.45 μm syringe filter before injection.

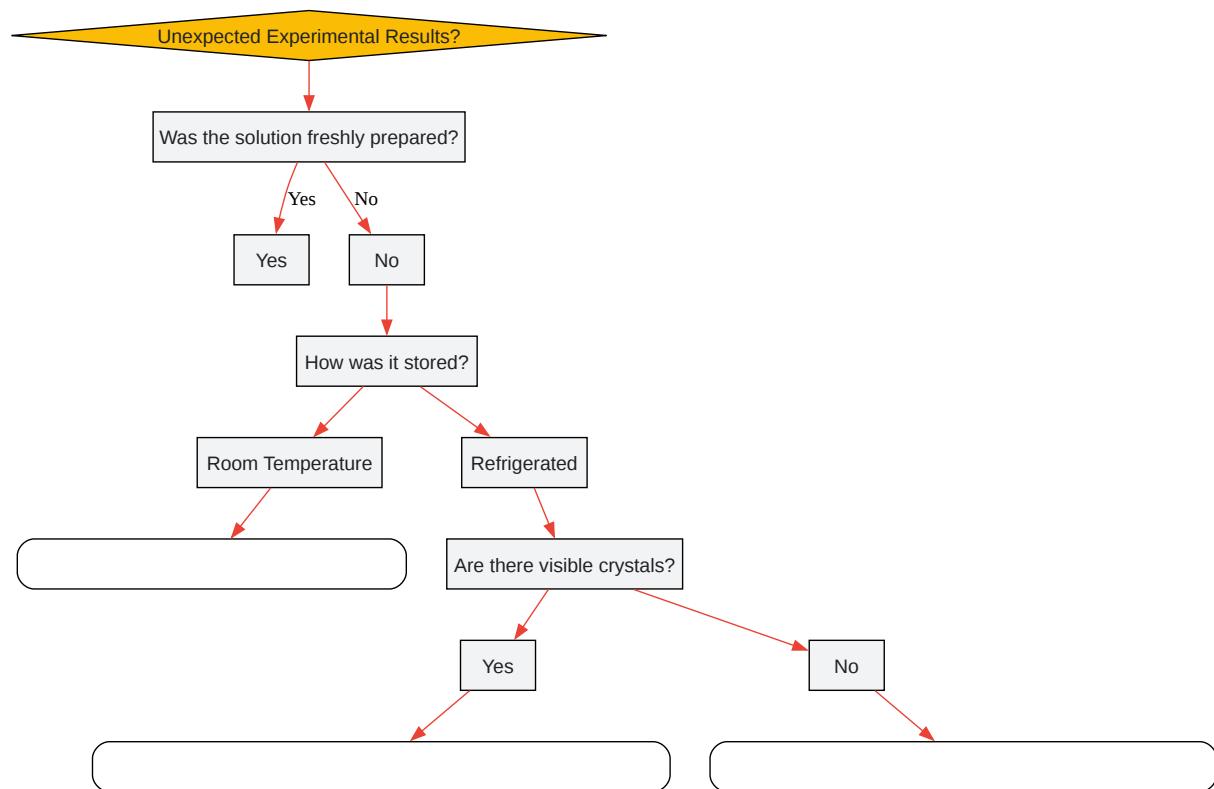

5. HPLC Conditions:

- Column: Betabasic C-18 (250 x 4.6 mm)
- Mobile Phase: 0.045 M ammonium sulfate in water
- Flow Rate: 0.75 mL/min
- Detection Wavelength: 205 nm
- Injection Volume: 20 μL
- Run Time: Approximately 7 minutes

6. Data Analysis:


- Identify the peaks for creatine, creatinine, and the internal standard based on their retention times.
- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration of creatine and creatinine in the samples from the calibration curves.

Visualizations


[Click to download full resolution via product page](#)

Caption: Degradation pathway of **dicreatine citrate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a stability study.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. nakednutrition.com [nakednutrition.com]
- 9. gainsnutrition.uk [gainsnutrition.uk]
- 10. Dicreatine Citrate MSDS/SDS | Supplier & Distributor [eleph-citrics.com]
- 11. bubsnaturals.com [bubsnaturals.com]
- To cite this document: BenchChem. ["storage conditions to prevent dicreatine citrate degradation"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180860#storage-conditions-to-prevent-dicreatine-citrate-degradation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com